(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
Description
(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide (CAS: 1241701-06-3) is a synthetic enamide derivative with the molecular formula C₁₆H₁₃BrN₂O₂ and a molecular weight of 345.19 g/mol . Its structure features:
- A bromofuran moiety (4-bromofuran-2-yl) contributing electron-rich aromatic character.
- A cyano group (–C≡N) at the α-position of the enamide, enhancing electronic conjugation.
- An N-(4-ethylphenyl) substituent, providing lipophilicity.
Properties
IUPAC Name |
(Z)-3-(4-bromofuran-2-yl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-11-3-5-14(6-4-11)19-16(20)12(9-18)7-15-8-13(17)10-21-15/h3-8,10H,2H2,1H3,(H,19,20)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVJVDCJXHMCSX-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CO2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CO2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
a) (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 522657-27-8)
- Molecular Formula : C₂₇H₂₄BrN₂O₃ (MW ≈ 520.4 g/mol) .
- Key Differences :
- Replaces bromofuran with a bromophenylmethoxy group.
- Additional methoxy and trimethylphenyl substituents.
- Implications: Increased steric bulk and molecular weight may reduce bioavailability.
b) (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
Analogues with Heterocyclic or Bioactive Motifs
a) XCT790
- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Key Differences :
- Thiadiazol heterocycle replaces bromofuran.
- Trifluoromethyl groups enhance metabolic stability.
- Implications :
b) (Z)-3-(4-Hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide
Functional Group Analysis and Pharmacological Implications
Electronic and Steric Effects
Hydrogen-Bonding Capacity
Structural Characterization and Computational Insights
- Crystallography : Tools like SHELXL () are critical for resolving Z/E configurations and intermolecular interactions. The parent compound’s Z-configuration was likely confirmed via single-crystal X-ray diffraction .
- SMILES Analysis: The parent compound’s SMILES string (CCc1ccc(NC(=O)C(C#N)=Cc2cc(Br)co2)cc1) highlights conjugation between the cyano group and enamide, stabilizing the planar structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
